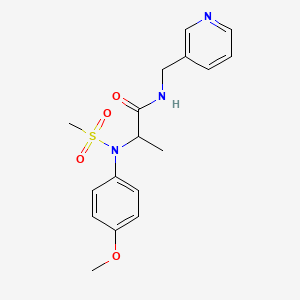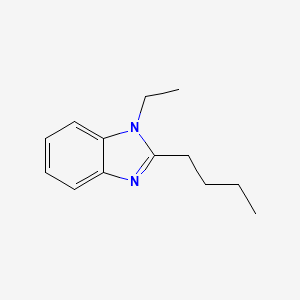![molecular formula C11H15NO4 B3926351 methyl [(4-ethoxybenzyl)oxy]carbamate](/img/structure/B3926351.png)
methyl [(4-ethoxybenzyl)oxy]carbamate
Descripción general
Descripción
Methyl [(4-ethoxybenzyl)oxy]carbamate, also known as MEC, is a carbamate derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. MEC has been found to possess a wide range of biological activities, making it a promising candidate for use in drug development and other applications.
Mecanismo De Acción
The exact mechanism of action of methyl [(4-ethoxybenzyl)oxy]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, insecticidal, and fungicidal properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and increase the activity of various antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(4-ethoxybenzyl)oxy]carbamate has several advantages for use in laboratory experiments, including its wide range of biological activities, low toxicity, and ease of synthesis. However, this compound also has several limitations, including its limited solubility in water and the need for optimization of the synthesis process to obtain high yields and purity.
Direcciones Futuras
There are several future directions for research on methyl [(4-ethoxybenzyl)oxy]carbamate, including the optimization of the synthesis process to improve yield and purity, the development of novel this compound derivatives with improved biological activities, and the evaluation of this compound for use in various applications, including drug development, agriculture, and industry. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in the treatment of cancer and other inflammatory conditions.
Conclusion:
In conclusion, this compound is a carbamate derivative that has been extensively studied for its potential applications in various scientific fields. This compound possesses a wide range of biological activities, including anti-inflammatory, antitumor, insecticidal, and fungicidal properties, making it a promising candidate for use in drug development, agriculture, and industry. Further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in various applications.
Aplicaciones Científicas De Investigación
Methyl [(4-ethoxybenzyl)oxy]carbamate has been studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has been found to possess antitumor and anti-inflammatory properties, making it a promising candidate for use in cancer treatment and other inflammatory conditions. In agriculture, this compound has been found to possess insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In industry, this compound has been studied for its potential applications in the production of polymers and other materials.
Propiedades
IUPAC Name |
methyl N-[(4-ethoxyphenyl)methoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10-6-4-9(5-7-10)8-16-12-11(13)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGQNVIAAZCBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CONC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926276.png)
![3,5-dichloro-4-methoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926284.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926294.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3926296.png)
![10-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926301.png)
![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B3926318.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926340.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926349.png)